2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene
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Overview
Description
2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene is an organic compound with the molecular formula C13H7F3OS and a molecular weight of 268.26 g/mol This compound features a thiophene ring substituted with an ethynyl group at the 2-position and a trifluoromethoxyphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions may vary, but it generally proceeds at elevated temperatures (around 80-100°C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The ethynyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylthiophene: Lacks the trifluoromethoxyphenyl group, resulting in different chemical properties and applications.
5-(3-(Trifluoromethoxy)phenyl)thiophene:
2-Ethynyl-5-phenylthiophene: Lacks the trifluoromethoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene is unique due to the presence of both the ethynyl and trifluoromethoxyphenyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis and material science.
Properties
IUPAC Name |
2-ethynyl-5-[3-(trifluoromethoxy)phenyl]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3OS/c1-2-11-6-7-12(18-11)9-4-3-5-10(8-9)17-13(14,15)16/h1,3-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMTYNMWWVKDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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